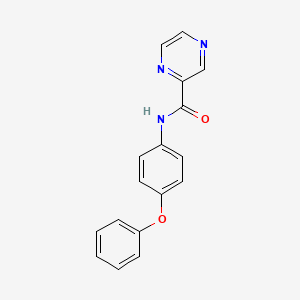![molecular formula C23H31N3O2 B5562307 6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride, commonly known as DREADD ligand, is a synthetic compound primarily used in neuroscience research. DREADD stands for Designer Receptors Exclusively Activated by Designer Drugs, which are genetically engineered G protein-coupled receptors (GPCRs) that are activated by specific ligands like DREADD ligand. The DREADD system is a powerful tool that allows researchers to selectively control and manipulate neuronal activity in vivo, which has significant implications for the study and treatment of neurological disorders.
Mecanismo De Acción
DREADD ligand acts as an agonist for the DREADD receptors, which are 6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride that have been genetically modified to respond to specific ligands. When DREADD ligand binds to the DREADD receptor, it activates a signaling cascade that leads to the modulation of neuronal activity. This allows researchers to selectively control and manipulate neuronal activity in vivo, which has significant implications for the study and treatment of neurological disorders.
Biochemical and Physiological Effects
DREADD ligand has been shown to have minimal off-target effects and is highly selective for the DREADD receptor. This ensures that the effects of DREADD ligand are specific to the neurons expressing the DREADD receptor. DREADD ligand has been shown to be safe and well-tolerated in animal models, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DREADD technology in neuroscience research is its ability to selectively control and manipulate neuronal activity in vivo. This allows researchers to investigate the role of specific neurons in complex behaviors and disease states. DREADD technology also allows for the precise temporal and spatial control of neuronal activity, which is critical for understanding the dynamics of neural circuits.
However, there are also some limitations to using DREADD technology in neuroscience research. One of the major limitations is that the expression of the DREADD receptor is limited to specific neurons, which may not be representative of the entire neural circuit. Additionally, the use of DREADD technology requires the genetic modification of neurons, which can be technically challenging and time-consuming.
Direcciones Futuras
There are several future directions for the use of DREADD technology in neuroscience research. One potential direction is the development of new ligands that can activate or inhibit specific subtypes of DREADD receptors. This would allow for even greater selectivity and precision in the manipulation of neuronal activity.
Another future direction is the use of DREADD technology in the development of new treatments for neurological disorders. By selectively activating or inhibiting specific neurons in vivo, researchers may be able to develop new therapies that target the underlying neural circuitry of these disorders.
Conclusion
DREADD ligand is a synthetic compound that has revolutionized neuroscience research by allowing for the selective control and manipulation of neuronal activity in vivo. The DREADD system has numerous applications in the study and treatment of neurological disorders, and there are several future directions for the use of this technology in neuroscience research. DREADD ligand is a powerful tool that has the potential to unlock new insights into the workings of the brain and the development of new therapies for neurological disorders.
Métodos De Síntesis
The synthesis of DREADD ligand involves several steps, including the protection of the hydroxyl group, the formation of the oxazepane ring, and the deprotection of the hydroxyl group. The final product is obtained as a dihydrochloride salt, which is highly soluble in water and stable under physiological conditions. The synthesis of DREADD ligand is a complex process that requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DREADD ligand has numerous applications in neuroscience research, including the study of neural circuits, behavior, and disease. By selectively activating or inhibiting specific neurons in vivo, researchers can investigate the role of these neurons in complex behaviors and disease states. DREADD technology has been used to study a wide range of neurological disorders, including Parkinson's disease, addiction, anxiety, and depression.
Propiedades
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-23(17-24-11-16-28-19-23)18-25-12-14-26(15-13-25)22(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,22,24,27H,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJPLIJZRXZVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(Diphenylmethyl)piperazin-1-YL]methyl}-1,4-oxazepan-6-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)

![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)


![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)